2-[3-(Methylthio)phenyl]ethanethiol
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Overview
Description
2-[3-(Methylthio)phenyl]ethanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) and a methylthio group (-SCH3) attached to a phenyl ring. This compound is known for its distinctive odor, which is typical of thiols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Methylthio)phenyl]ethanethiol typically involves the introduction of a thiol group to a phenyl ring substituted with a methylthio group. One common method is the reaction of 3-(methylthio)benzyl chloride with sodium hydrosulfide (NaSH) under basic conditions. The reaction proceeds as follows:
3-(Methylthio)benzyl chloride+NaSH→this compound+NaCl
This method is efficient and yields the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Methylthio)phenyl]ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Alkyl halides and bases such as sodium hydroxide (NaOH) are used in substitution reactions.
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Corresponding sulfides (R-S-R).
Substitution: Alkylated thiols (R-S-R’).
Scientific Research Applications
2-[3-(Methylthio)phenyl]ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce thiol groups into molecules.
Biology: Studied for its potential role in biological systems and as a model compound for thiol-containing biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(Methylthio)phenyl]ethanethiol involves its thiol group, which can form covalent bonds with various molecular targets. The thiol group can undergo oxidation-reduction reactions, participate in nucleophilic attacks, and form disulfide bonds. These interactions are crucial in modulating the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simple thiol with a similar structure but without the phenyl and methylthio groups.
2-Phenylethanethiol: Similar to 2-[3-(Methylthio)phenyl]ethanethiol but lacks the methylthio group.
Uniqueness
This compound is unique due to the presence of both a thiol and a methylthio group attached to a phenyl ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S2/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYKAWNOSAMKIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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